HDAC6 Affinity: 1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide (Target Compound) versus BRD73954 (Phenethyl Comparator)
The target compound binds recombinant human HDAC6 with a dissociation constant (Kd) of 5.4 µM (5400 nM) as determined by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate [1]. Under comparable biochemical conditions, BRD73954—the direct phenethyl analog—inhibits HDAC6 with an IC₅₀ of 0.036 µM (36 nM), a >150-fold difference in target engagement . This potency gap is consistent with the structural observation that the benzyl group imposes a more constrained orientation of the hydroxamic acid zinc-binding group relative to the more flexible phenethyl side chain.
| Evidence Dimension | HDAC6 binding affinity (Kd) vs. inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Kd = 5400 nM (5.4 µM) |
| Comparator Or Baseline | BRD73954 (phenethyl analog, CAS 1440209-96-0): IC₅₀ = 36 nM |
| Quantified Difference | ~150-fold weaker affinity for the benzyl compound |
| Conditions | Recombinant human HDAC6; fluorogenic assay with Boc-L-Lys(acetyl)-MCA substrate (BindingDB assay conditions) |
Why This Matters
A 150-fold potency differential means that the benzyl compound cannot serve as a surrogate for BRD73954 in HDAC6-dependent cellular or in vivo models without extensive re-titration.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901): Kd = 5400 nM for recombinant human HDAC6. https://www.bindingdb.org (accessed 2026-05-03). View Source
